molecular formula C17H12O2 B11861232 3-(2-Hydroxynaphthalen-1-YL)benzaldehyde

3-(2-Hydroxynaphthalen-1-YL)benzaldehyde

Cat. No.: B11861232
M. Wt: 248.27 g/mol
InChI Key: GXLOVQQGNSGSTO-UHFFFAOYSA-N
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Description

3-(2-Hydroxynaphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzaldehyde under specific reaction conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxynaphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxynaphthalen-1-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited state intramolecular proton transfer (ESIPT) mechanism. This compound can also act as a chemosensor for detecting metal ions, such as copper (II), through coordination interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

3-(2-hydroxynaphthalen-1-yl)benzaldehyde

InChI

InChI=1S/C17H12O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-11,19H

InChI Key

GXLOVQQGNSGSTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)C=O)O

Origin of Product

United States

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